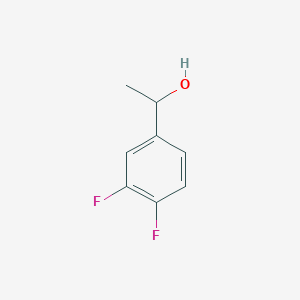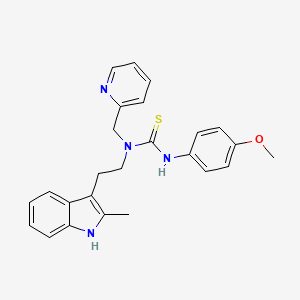![molecular formula C12H19BO3S B2619683 2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246778-03-8](/img/structure/B2619683.png)
2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a thiophene ring substituted with a methoxymethyl group and a dioxaborolane moiety. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Mécanisme D'action
Target of Action
2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily targets enzymes involved in the Suzuki-Miyaura cross-coupling reaction. This reaction is crucial for forming carbon-carbon bonds in organic synthesis. The compound acts as a boron reagent, facilitating the transfer of boron to the palladium catalyst, which then interacts with the organic halide to form the desired product .
Mode of Action
The interaction of this compound with its target involves the formation of a complex with the palladium catalyst. This complexation enhances the reactivity of the palladium, allowing it to effectively mediate the coupling of the boron-containing compound with an organic halide. This process results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of various organic molecules .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in organic synthesis. The compound facilitates the Suzuki-Miyaura cross-coupling reaction, which is a widely used method for constructing complex organic molecules. This reaction pathway involves the activation of the palladium catalyst, the formation of a boron-palladium complex, and the subsequent coupling with an organic halide to form the final product .
Pharmacokinetics
The pharmacokinetics of this compound, in the context of its use in organic synthesis, involves its absorption, distribution, metabolism, and excretion properties. The compound is typically used in a controlled laboratory environment, where its bioavailability is determined by its solubility and stability in the reaction medium. The compound’s stability ensures that it remains active throughout the reaction process, facilitating efficient coupling reactions .
Result of Action
The molecular and cellular effects of this compound’s action result in the successful formation of carbon-carbon bonds in organic molecules. This compound’s action leads to the synthesis of complex organic structures, which are essential in the development of pharmaceuticals, agrochemicals, and materials science .
Action Environment
Environmental factors such as temperature, solvent choice, and the presence of other reagents can significantly influence the action, efficacy, and stability of this compoundThe compound’s stability under these conditions ensures its effectiveness in facilitating the Suzuki-Miyaura cross-coupling reaction .
Analyse Biochimique
Biochemical Properties
2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is often used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules This compound interacts with palladium catalysts during the transmetalation step of the Suzuki-Miyaura reaction, facilitating the formation of new bonds
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with palladium catalysts in Suzuki-Miyaura coupling reactions . The compound undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst, facilitating the formation of new carbon-carbon bonds. This mechanism is crucial for the synthesis of complex organic molecules and highlights the compound’s importance in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-(Methoxymethyl)thiophene-3-boronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst, often in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling process .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger batch sizes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes reactions typical of boronic esters and thiophene derivatives. These include:
Suzuki–Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under appropriate conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for facilitating various reactions
Major Products
Biaryl Compounds: From Suzuki–Miyaura coupling.
Sulfoxides and Sulfones: From oxidation reactions.
Substituted Thiophenes: From electrophilic substitution
Applications De Recherche Scientifique
2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki–Miyaura coupling.
Thiophene-2-boronic Acid: A thiophene derivative used in similar coupling reactions.
4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane: A closely related compound with similar reactivity
Uniqueness
2-[5-(Methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both a methoxymethyl group and a dioxaborolane moiety, which enhances its reactivity and versatility in various chemical reactions. This dual functionality allows for more diverse applications in organic synthesis compared to simpler boronic acids or thiophene derivatives .
Propriétés
IUPAC Name |
2-[5-(methoxymethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO3S/c1-11(2)12(3,4)16-13(15-11)9-6-10(7-14-5)17-8-9/h6,8H,7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPAUYMYVLQUBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-[cyclohexyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide](/img/structure/B2619602.png)
![N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}prop-2-enamide](/img/structure/B2619603.png)

![5-(furan-2-yl)-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2619606.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2619611.png)


![4-Chlorophenyl {2-methyl-6-[(4-methylphenyl)sulfanyl]-4-pyrimidinyl}methyl sulfide](/img/structure/B2619614.png)



![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2619620.png)

